Arachidonoyl Thio-PC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

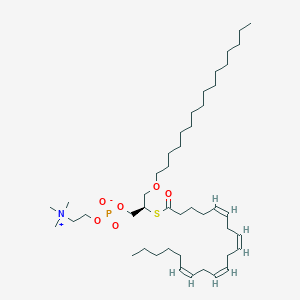

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLGYBUIDZNF-WWBBCYQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Arachidonoyl Thio-PC: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Thio-PC (1-O-hexadecyl-2-arachidonoyl-thio-sn-glycero-3-phosphocholine) is a crucial synthetic substrate for the sensitive and continuous colorimetric assay of phospholipase A2 (PLA2) activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in biochemical assays. Detailed experimental protocols for the use of this compound in PLA2 activity measurement are provided, alongside a discussion of its role in understanding PLA2-mediated signaling pathways. Furthermore, this guide explores its utility in high-throughput screening for the discovery of novel PLA2 inhibitors, a significant area of interest in drug development for inflammatory and other diseases.

Chemical Structure and Properties

This compound is a synthetic analog of phosphatidylcholine where the ester linkage at the sn-2 position is replaced with a thioester bond. This modification is key to its function as a chromogenic substrate for PLA2.

Chemical Structure:

-

Formal Name: 1-O-hexadecyl-2-deoxy-2-thio-R-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glyceryl-3-phosphorylcholine

-

Synonyms: 2-deoxy-2-thio Arachidonoyl PC, AT-PC

-

CAS Number: 146797-82-2

-

Molecular Formula: C₄₄H₈₂NO₆PS

-

Molecular Weight: 784.2 g/mol

Physicochemical Properties:

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Physical State | Solution in ethanol (B145695) containing 0.1% BHT | [1] |

| Solubility | DMF: ~25 mg/mlDMSO: ~25 mg/mlWater: ~0.5 mg/ml | [1] |

| Storage | -20°C | |

| Stability | ≥ 2 years at -20°C |

Mechanism of Action in PLA2 Assays

This compound serves as a substrate for various isoforms of phospholipase A2, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2).[1] The enzymatic action of PLA2 cleaves the thioester bond at the sn-2 position, releasing a free thiol. This thiol readily reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction produces a colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a maximum absorbance at 412 nm. The rate of color formation is directly proportional to the PLA2 activity.

Experimental Workflow for PLA2 Assay:

Caption: A schematic of the experimental workflow for a typical PLA2 assay.

Experimental Protocols

Materials

-

This compound

-

Phospholipase A2 enzyme (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

DTNB solution (10 mM in a suitable buffer like 0.4 M Tris-HCl, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405-420 nm

-

96-well microplate

Assay Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it on ice.

-

Reconstitute DTNB in an appropriate buffer to a final concentration of 10 mM. Protect the solution from light and keep it on ice.

-

Prepare the this compound substrate solution by evaporating the ethanol under a stream of nitrogen and reconstituting it in the Assay Buffer to the desired final concentration (e.g., 1.5 mM). Vortex until the solution is clear.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

DTNB solution (to a final concentration of ~0.45 mM)

-

PLA2 sample or control enzyme. For inhibitor studies, the inhibitor can be added at this step.

-

-

Include appropriate controls:

-

Blank: Contains all reagents except the enzyme.

-

Positive Control: Contains a known amount of active PLA2.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10-30 minutes) or as an endpoint measurement after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation, and subsequently to PLA2 activity. The molar extinction coefficient (ε) for TNB at 412 nm is approximately 13,600 M⁻¹cm⁻¹. One unit of PLA2 activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.

-

Role in Signaling Pathways

Phospholipase A2 enzymes play a critical role in various cellular signaling pathways by catalyzing the release of arachidonic acid and lysophospholipids from the cell membrane. Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are involved in inflammation, immunity, and hemostasis.

Arachidonic Acid Signaling Pathway:

Caption: Overview of the arachidonic acid cascade initiated by PLA2.

The use of this compound as a substrate allows researchers to specifically measure the activity of PLA2 enzymes that are responsible for initiating these critical signaling cascades. This is invaluable for studying the regulation of these pathways in both normal physiological and disease states.

Applications in Drug Development

The central role of PLA2 enzymes in inflammatory processes has made them attractive targets for the development of new anti-inflammatory drugs. This compound, with its suitability for high-throughput screening (HTS), is a valuable tool in this endeavor.

The colorimetric assay using this compound can be adapted for HTS platforms to screen large libraries of small molecules for potential PLA2 inhibitors. The assay is robust, sensitive, and can be performed in a 96-well or 384-well plate format, making it amenable to automation.

Logical Workflow for High-Throughput Screening:

Caption: A logical workflow for identifying PLA2 inhibitors via HTS.

By identifying potent and selective inhibitors of specific PLA2 isozymes, researchers can develop novel therapeutic agents for a range of inflammatory conditions, including arthritis, asthma, and cardiovascular diseases.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working in the field of lipid signaling and inflammation. Its well-defined chemical structure and properties, coupled with its utility in a robust and sensitive colorimetric assay, make it the substrate of choice for measuring PLA2 activity. The ability to employ this substrate in high-throughput screening campaigns further underscores its importance in the quest for novel therapeutics targeting the phospholipase A2 family of enzymes. This technical guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a research and drug discovery setting.

References

An In-depth Technical Guide to the Synthesis and Application of Arachidonoyl Thio-PC for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Arachidonoyl Thio-PC, a critical tool for studying phospholipase A2 (PLA2) activity and its role in cellular signaling. This document details its synthesis, experimental protocols for its use, and its application in investigating signaling pathways, particularly those involved in inflammation and eicosanoid metabolism.

Introduction to this compound

This compound (1-O-hexadecyl-2-arachidonoyl-thio-sn-glycero-3-phosphocholine) is a synthetic analog of phosphatidylcholine where the ester bond at the sn-2 position is replaced with a thioester bond. This modification makes it a specific substrate for phospholipase A2 (PLA2) enzymes. PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids (B1166683), releasing a free fatty acid and a lysophospholipid. The release of arachidonic acid by PLA2 is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. These molecules are key mediators of inflammation, immunity, and other physiological processes.[1][2]

The thioester linkage in this compound, upon cleavage by PLA2, releases a free thiol group (-SH). This thiol can then be readily detected and quantified using chromogenic reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), providing a continuous and sensitive assay for PLA2 activity.[3][4] This makes this compound an invaluable tool for high-throughput screening of PLA2 inhibitors and for studying the enzyme's kinetics and regulation.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 1-O-hexadecyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)thio-sn-glycero-3-phosphocholine |

| Molecular Formula | C44H82NO6PS |

| Molecular Weight | 784.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process:

Experimental Protocols (Hypothetical)

The following protocols are based on general methods for phospholipid synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-O-Hexadecyl-sn-glycero-3-phosphocholine

This intermediate can be synthesized from sn-glycero-3-phosphocholine by selective alkylation of the sn-1 hydroxyl group with hexadecyl bromide in the presence of a suitable base. Protective group strategies may be necessary to ensure regioselectivity.

Step 2: Tosylation of the sn-2 Hydroxyl Group

The sn-2 hydroxyl group of 1-O-hexadecyl-sn-glycero-3-phosphocholine is then activated by tosylation using p-toluenesulfonyl chloride in pyridine.

Step 3: Introduction of the Thiol Group

The tosylated intermediate is reacted with a thiolating agent, such as potassium thioacetate (B1230152) followed by hydrolysis, to introduce the free thiol group at the sn-2 position, yielding 1-O-hexadecyl-2-thio-sn-glycero-3-phosphocholine.

Step 4: Acylation with Arachidonoyl Chloride

Arachidonic acid is first converted to its more reactive acid chloride by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. The resulting arachidonoyl chloride is then reacted with the sn-2 thiol group of 1-O-hexadecyl-2-thio-sn-glycero-3-phosphocholine in the presence of a non-nucleophilic base (e.g., triethylamine) to form the final product, this compound.

Purification: The final product would be purified using column chromatography on silica (B1680970) gel.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Overall Yield | 15-25% |

| Purity (by HPLC) | >98% |

Application in Phospholipase A2 (PLA2) Assay

This compound is a widely used substrate for the colorimetric assay of PLA2 activity.[3] The assay is based on the measurement of the free thiol released upon hydrolysis of the thioester bond.

Experimental Workflow

Detailed Experimental Protocol

This protocol is adapted from commercially available PLA2 assay kits.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl2.

-

This compound Solution: 1.5 mM in Assay Buffer.

-

DTNB Solution: 10 mM in Assay Buffer.

-

PLA2 Sample: Purified enzyme or cell/tissue lysate.

Procedure:

-

Add 10 µL of the PLA2 sample to a microplate well.

-

Initiate the reaction by adding 200 µL of the this compound solution.

-

Incubate the plate at 37°C for a desired period (e.g., 60 minutes).

-

Stop the reaction and develop the color by adding 10 µL of the DTNB solution.

-

Read the absorbance at 414 nm using a microplate reader.

-

A blank reaction without the PLA2 sample should be included to correct for non-enzymatic hydrolysis.

Data Analysis:

The PLA2 activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA414 / ε * l) * (V_total / V_sample) / t

Where:

-

ΔA414 is the change in absorbance at 414 nm per minute.

-

ε is the molar extinction coefficient of TNB (the product of DTNB reaction with a thiol), which is approximately 14,150 M⁻¹cm⁻¹.

-

l is the path length of the cuvette or microplate well (in cm).

-

V_total is the total volume of the assay.

-

V_sample is the volume of the enzyme sample used.

-

t is the reaction time in minutes.

Quantitative Data from a Typical PLA2 Assay:

| Parameter | Value |

| Substrate Concentration | 1.5 mM |

| DTNB Concentration | 10 mM |

| Incubation Time | 60 minutes |

| Wavelength for Detection | 414 nm |

| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ |

Role in Signaling Pathway Research

The hydrolysis of arachidonic acid-containing phospholipids by PLA2 is a critical step in numerous signaling pathways. This compound serves as a valuable tool to investigate the role of PLA2 in these pathways.

Eicosanoid Signaling Pathway

The primary signaling pathway involving PLA2 is the eicosanoid pathway. The release of arachidonic acid initiates a cascade of enzymatic reactions leading to the production of prostaglandins, thromboxanes, and leukotrienes. These lipid mediators are involved in inflammation, pain, fever, and platelet aggregation. By using this compound to measure PLA2 activity, researchers can screen for inhibitors that may have anti-inflammatory properties.

Ferroptosis

Recent research has implicated lipid peroxidation, particularly of arachidonic acid-containing phospholipids, in a form of regulated cell death called ferroptosis. This process is characterized by the iron-dependent accumulation of lipid hydroperoxides. PLA2 enzymes can modulate the availability of arachidonic acid for peroxidation, thereby influencing the sensitivity of cells to ferroptosis. This compound can be used to study the activity of PLA2 isoforms involved in this pathway and to screen for compounds that might protect against ferroptotic cell death.

Conclusion

This compound is a powerful and versatile tool for researchers in both academic and industrial settings. Its specific cleavage by PLA2 and the subsequent colorimetric detection of the released thiol provide a robust and sensitive assay for enzyme activity. This enables the high-throughput screening of potential PLA2 inhibitors for the development of new anti-inflammatory drugs and other therapeutics. Furthermore, by allowing for the precise measurement of PLA2 activity, this compound facilitates the detailed investigation of the complex signaling pathways in which this enzyme plays a pivotal role, including the eicosanoid cascade and the emerging field of ferroptosis. The continued use of this synthetic substrate will undoubtedly contribute to a deeper understanding of lipid signaling in health and disease.

References

- 1. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonoyl-thio-PC, 25MG | Labscoop [labscoop.com]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Mechanism of Action of Arachidonoyl Thio-PC in PLA2 Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Arachidonoyl Thio-PC as a substrate in phospholipase A2 (PLA2) assays. It details the underlying mechanism of action, provides structured experimental protocols, and presents quantitative data to facilitate the design and interpretation of PLA2 activity measurements.

Core Mechanism of Action

This compound is a synthetic analog of phosphatidylcholine where the ester bond at the sn-2 position is replaced with a thioester bond. This modification is key to its function as a chromogenic substrate for PLA2 enzymes. The enzyme-catalyzed hydrolysis of this thioester bond is the central event in the assay.

The overall mechanism can be summarized in two main steps:

-

Enzymatic Hydrolysis: Phospholipase A2 enzymes, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2), catalyze the cleavage of the sn-2 thioester bond of this compound. This reaction releases a free thiol-containing fatty acid analog.[1][2] The specificity of cPLA2 for substrates containing arachidonic acid at the sn-2 position makes this compound a particularly useful substrate for this isozyme.[2][3]

-

Chromogenic Detection: The free thiol produced in the first step rapidly reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). This reaction yields a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB) anion, which has a maximum absorbance at 405-414 nm.[1] The rate of TNB formation is directly proportional to the PLA2 activity and can be monitored spectrophotometrically.

The signaling pathway and reaction scheme are illustrated in the diagram below.

Experimental Protocols

The following sections provide a detailed methodology for conducting PLA2 assays using this compound. These protocols are based on commercially available assay kits and can be adapted for specific research needs.

Reagent Preparation

Proper preparation of reagents is critical for the success of the assay.

| Reagent | Preparation and Storage |

| This compound (Substrate) | Supplied as a solution in ethanol (B145695). Evaporate the ethanol under a gentle stream of nitrogen. Reconstitute in assay buffer to a final concentration of approximately 1.5 mM. Vortex until the solution is clear. Store the reconstituted substrate at -20°C for up to one week. |

| DTNB (Ellman's Reagent) | Reconstitute lyophilized DTNB with high-purity water to a stock concentration of 10-25 mM in a buffer such as Tris-HCl, pH 8.0. Store on ice in the dark and use within eight hours. |

| Assay Buffer | A typical assay buffer consists of 80 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, and 1 mg/ml BSA. The final composition may vary depending on the PLA2 isozyme being studied. |

| Enzyme Sample | Prepare purified enzyme, cell lysates, or tissue homogenates in a compatible buffer. The final protein concentration will need to be optimized to ensure the reaction rate is within the linear range of the assay. |

Assay Procedure

The following workflow outlines the steps for performing the PLA2 assay in a 96-well plate format.

Detailed Steps:

-

Plate Setup: Add assay buffer to all wells of a 96-well plate. Include wells for blanks (no enzyme), positive controls (e.g., bee venom PLA2), and experimental samples.

-

Enzyme Addition: Add the appropriate volume of the enzyme sample to the designated wells.

-

Inhibitor Addition (Optional): To measure the activity of a specific PLA2 isozyme, pre-incubate the samples with inhibitors for other isozymes.

-

DTNB Addition: Add the DTNB solution to all wells.

-

Reaction Initiation: Start the reaction by adding the this compound substrate solution to all wells. Mix gently.

-

Incubation and Measurement: Incubate the plate at the desired temperature. Measure the absorbance at 405-414 nm at regular intervals (kinetic assay) or after a fixed time period (endpoint assay).

-

Data Analysis: Calculate the rate of change in absorbance over time. Use the molar extinction coefficient of TNB (typically ~10,600 - 14,150 M⁻¹cm⁻¹, adjusted for the path length of the microplate well) to determine the specific activity of the PLA2 enzyme.

Quantitative Data and Isozyme Specificity

The utility of the this compound assay can be enhanced by understanding the kinetic parameters of different PLA2 isozymes and by using specific inhibitors to dissect the contribution of each enzyme to the total activity.

Kinetic Parameters

While a comprehensive, directly comparable dataset of kinetic parameters for all PLA2 isozymes with this compound is not available in a single source, the following table summarizes representative data found in the literature and product information. It is important to note that assay conditions can significantly influence these values.

| PLA2 Isozyme | Km (µM) | Vmax (µmol/min/mg) | Assay Conditions |

| cPLA2α | ~1.5 | Not widely reported | Mixed micelles; pH 7.4 |

| sPLA2-IIA | Not widely reported | Not widely reported | Diheptanoyl thio-PE substrate used in screening assays |

| iPLA2 | Not widely reported | Not widely reported | Often measured with different substrates |

Note: The lack of standardized reporting for kinetic parameters with this specific substrate highlights the importance of internal validation and characterization for specific experimental systems.

Isozyme-Specific Inhibition

To measure the activity of a particular PLA2 isozyme in a sample containing multiple forms, specific inhibitors are employed.

| Target Isozyme | Inhibitor | Typical Concentration | Incubation Conditions |

| iPLA2 | Bromoenol Lactone (BEL) | 5 µM | 15 minutes at 25°C |

| sPLA2-IIA | LY315920 | IC₅₀ ~22 nM | Pre-incubation as per manufacturer's protocol |

The logical relationship for determining cPLA2 activity in a mixed sample is depicted below.

Conclusion

The this compound based assay is a robust and sensitive method for measuring PLA2 activity. Its reliance on a simple colorimetric readout makes it suitable for high-throughput screening of PLA2 inhibitors. By understanding the core mechanism and employing specific inhibitors, researchers can accurately quantify the activity of different PLA2 isozymes, providing valuable insights into their roles in health and disease and aiding in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Chromogenic Phospholipase A2 Assay Using Arachidonoyl Thio-PC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for the chromogenic phospholipase A2 (B175372) (PLA2) assay utilizing the substrate 1-O-hexadecyl-2-arachidonoyl-thio-2-deoxy-sn-glycero-3-phosphocholine (Arachidonoyl Thio-PC). This powerful tool is instrumental in the kinetic analysis of PLA2 enzymes and the screening of potential inhibitors, which is critical in drug development for inflammatory diseases and other PLA2-mediated pathologies.

Core Principle of the Assay

The chromogenic PLA2 assay with this compound is a robust and widely used method for measuring the activity of phospholipase A2 enzymes, particularly cytosolic PLA2 (cPLA2) which displays a high specificity for arachidonic acid at the sn-2 position of phospholipids.[1][2][3] The assay is based on a two-step enzymatic and chemical reaction that results in a quantifiable color change.

Step 1: Enzymatic Hydrolysis

The substrate, this compound, is a synthetic analog of phosphatidylcholine. In this molecule, the standard ester bond at the sn-2 position is replaced with a thioester bond, linking arachidonic acid to the glycerol (B35011) backbone. PLA2 enzymes catalyze the hydrolysis of this thioester bond, releasing a free thiol group.[1][2]

Step 2: Chromogenic Detection

The free thiol produced in the first step reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. This reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The intensity of the yellow color, which is directly proportional to the amount of free thiol released and thus to the PLA2 activity, is measured spectrophotometrically at a wavelength of 405-420 nm.

Signaling Pathways Involving Phospholipase A2

Phospholipase A2 enzymes are critical players in various cellular signaling pathways, primarily through their role in the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to a vast array of bioactive lipids known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are potent mediators of inflammation, immunity, and hemostasis. The activity of cPLA2 is tightly regulated by intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).

Data Presentation

The chromogenic PLA2 assay is frequently employed for the screening and characterization of PLA2 inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below are tables summarizing the IC50 values for various classes of PLA2 inhibitors, as determined by chromogenic assays.

Table 1: Inhibition of Group IIA PLA2 by Amides Derived from D-tyrosine

| R Group | IC50 (µM) |

| benzyl- | 0.029 |

| 2-picolyl- | 0.214 |

| cyclopentylmethyl- | 0.057 |

| 1-napthylmethyl- | 0.019 |

| 2-napthylmethyl- | 0.039 |

| cinnamyl- | 0.116 |

| iso-butyl | 0.170 |

| n-heptyl | 0.086 |

| H | 2.57 |

| Data sourced from a comprehensive review on phospholipase A2 enzymes. |

Table 2: Inhibition of Group IIA PLA2 by Indole Compounds

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |

| 21b | H | H | H | H | 0.04 |

| 21c | H | H | H | CH3 | 0.04 |

| 21d | H | H | H | CH2CH3 | 0.01 |

| 21e | H | H | H | n-C3H7 | 0.02 |

| 21f | H | H | H | n-C4H9 | 0.01 |

| 21g | H | CH3 | H | CH3 | 0.01 |

| 21h | H | CH3 | H | CH2CH3 | 0.01 |

| 21i | CH3 | H | H | CH3 | 0.01 |

| 21j | CH3 | H | H | CH2CH3 | 0.01 |

| Data sourced from a comprehensive review on phospholipase A2 enzymes. |

Table 3: Assay Performance Characteristics

| Parameter | Value |

| Detection Limit | 0.0035 U/ml |

| Wavelength | 405-420 nm |

| Assay Type | Plate-based colorimetric |

| Data based on typical commercial cPLA2 assay kits. |

Experimental Protocols

The following is a generalized protocol for a chromogenic PLA2 assay in a 96-well plate format, based on commercially available kits. Researchers should always refer to the specific instructions provided with their assay kit.

Reagent Preparation

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.5), containing calcium chloride (CaCl2), as most PLA2 enzymes are calcium-dependent.

-

Substrate (this compound): Usually provided in an organic solvent. It should be diluted to the desired final concentration in the assay buffer.

-

DTNB Solution: Prepared in the assay buffer.

-

Enzyme Solution: Purified PLA2 enzyme or a biological sample (e.g., cell lysate, tissue homogenate) containing PLA2 activity.

-

Inhibitor Solutions: If screening for inhibitors, these should be prepared in a suitable solvent (e.g., DMSO) at various concentrations.

Assay Procedure

-

Plate Setup:

-

Blank Wells: Contain assay buffer, DTNB, and substrate, but no enzyme.

-

Control Wells: Contain all reagents, including a known amount of active PLA2.

-

Sample Wells: Contain all reagents and the experimental sample (e.g., cell lysate).

-

Inhibitor Wells: Contain all reagents, the experimental sample, and the inhibitor at various concentrations.

-

-

Reagent Addition: Add the appropriate components to each well according to the plate setup. It is common to add the enzyme and any inhibitors first, followed by a short pre-incubation.

-

Reaction Initiation: Start the reaction by adding the substrate and DTNB solution to all wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 15-60 minutes).

-

Measurement: Read the absorbance of each well at 405-420 nm using a microplate reader. The reading can be taken at a single endpoint or kinetically over time.

Data Calculation

-

Correct for Background: Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate PLA2 Activity: The rate of the reaction can be determined using the Beer-Lambert law:

-

Activity (mol/min/mL) = (ΔA / min) / (ε * l)

-

Where:

-

ΔA is the change in absorbance.

-

ε is the molar extinction coefficient of TNB²⁻ (typically ~13,600 M⁻¹cm⁻¹ at 412 nm).

-

l is the path length of the sample in the well.

-

-

-

Calculate % Inhibition:

-

% Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] * 100

-

-

Determine IC50: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The chromogenic PLA2 assay using this compound is a sensitive, reliable, and high-throughput method for quantifying PLA2 activity and screening for inhibitors. Its specificity for arachidonic acid-containing substrates makes it particularly valuable for studying cPLA2, a key enzyme in inflammatory signaling. By understanding the core principles and adhering to detailed experimental protocols, researchers can effectively utilize this assay to advance our understanding of PLA2 enzymology and develop novel therapeutics for a range of inflammatory and other diseases.

References

The Thioester Bond: A Linchpin in the Hydrolysis of Arachidonoyl Thio-PC by Phospholipase A2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrolysis of phospholipids (B1166683) by the phospholipase A2 (PLA2) superfamily of enzymes is a critical step in numerous physiological and pathological processes, liberating arachidonic acid and initiating the eicosanoid signaling cascade. The substitution of a thioester bond for the ester bond at the sn-2 position of phosphatidylcholine, as found in the substrate analog Arachidonoyl Thio-PC, provides a powerful tool for studying PLA2 activity and has revealed key insights into the enzyme's catalytic mechanism. This technical guide delves into the pivotal role of the thioester bond in the hydrolysis of this compound, offering a comprehensive overview of the kinetic implications, detailed experimental protocols for its study, and the downstream signaling consequences.

The Enhanced Lability of the Thioester Bond in PLA2-mediated Hydrolysis

The replacement of the oxygen atom with a sulfur atom in the ester linkage at the sn-2 position of the glycerophospholipid backbone significantly alters the substrate's susceptibility to PLA2-catalyzed hydrolysis. The thioester bond in this compound is inherently more labile than its oxygen ester counterpart, leading to more efficient enzymatic cleavage.

This enhanced reactivity is reflected in the kinetic parameters of PLA2 enzymes. For phospholipase A2, the Michaelis constant (Km) for thioester substrates is 5 to 10-fold lower than for the corresponding oxygen esters.[1] This indicates a higher binding affinity of the enzyme for the thioester-containing substrate. Furthermore, the maximal velocity (Vmax) of the hydrolysis reaction is 2 to 5 times higher for thioester substrates.[1] This combination of a lower Km and a higher Vmax results in a substantial increase in the overall catalytic efficiency (kcat/Km) of PLA2 towards thioester-containing phospholipids.

Table 1: Comparative Kinetic Parameters of PLA2 with Thioester vs. Oxygen Ester Substrates

| Kinetic Parameter | Thioester Substrate (e.g., this compound) | Oxygen Ester Substrate (e.g., Arachidonoyl-PC) | Fold Difference |

| Km (Michaelis Constant) | Lower | Higher | 5-10x |

| Vmax (Maximal Velocity) | Higher | Lower | 2-5x |

| Catalytic Efficiency (kcat/Km) | Significantly Higher | Lower | - |

Data derived from a comparative study on acyl-oxyester and acyl-thioester substrates for lipolytic enzymes.[1]

This increased efficiency makes this compound an exceptionally sensitive substrate for assaying PLA2 activity, allowing for the detection of lower enzyme concentrations and the monitoring of subtle changes in activity.

Experimental Protocols for Measuring this compound Hydrolysis

The hydrolysis of the thioester bond in this compound liberates a free thiol group, which can be readily detected using chromogenic reagents such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of the thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically. This forms the basis of a widely used and robust assay for measuring the activity of various PLA2 isozymes.

General Assay Principle

The experimental workflow for a typical PLA2 assay using this compound is outlined below.

Detailed Protocol for Cytosolic PLA2 (cPLA2) Activity Assay

This protocol is adapted from commercially available cPLA2 assay kits.

1. Reagent Preparation:

-

cPLA2 Assay Buffer (1X): A typical buffer consists of 160 mM HEPES (pH 7.4), 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA.

-

This compound Substrate (1.5 mM): Reconstitute lyophilized this compound in the cPLA2 Assay Buffer.

-

DTNB/EGTA Solution: Prepare a solution containing 25 mM DTNB and 475 mM EGTA in 0.5 M Tris-HCl (pH 8.0). The EGTA is included to chelate the Ca2+ and stop the cPLA2 reaction.

-

Enzyme Sample: Prepare cell or tissue homogenates in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM EDTA).

2. Assay Procedure:

-

To a 96-well plate, add 10 µL of the enzyme sample.

-

Initiate the reaction by adding 200 µL of the this compound substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and develop the color by adding 10 µL of the DTNB/EGTA solution to each well.

-

Incubate for 5 minutes at room temperature to allow for color development.

-

Measure the absorbance at 405-414 nm using a microplate reader.

3. Calculation of cPLA2 Activity:

The rate of the reaction is determined using the molar extinction coefficient of TNB (typically around 13,600 M-1cm-1 at 412 nm, though this may be adjusted for the path length of the specific microplate used).

Detailed Protocol for Secretory PLA2 (sPLA2) Activity Assay

This protocol is adapted from commercially available sPLA2 assay kits.

1. Reagent Preparation:

-

sPLA2 Assay Buffer (1X): A common buffer is 25 mM Tris-HCl (pH 7.5), containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100.

-

Diheptanoyl Thio-PC Substrate (1.66 mM): While the arachidonoyl version can be used, sPLA2 assays often utilize a shorter-chain thio-PC substrate. Reconstitute in the sPLA2 Assay Buffer.

-

DTNB Solution (10 mM): Prepare in 0.4 M Tris-HCl, pH 8.0.

-

Enzyme Sample: Prepare purified sPLA2 or biological fluids containing sPLA2 in the assay buffer.

2. Assay Procedure:

-

To a 96-well plate, add 10 µL of DTNB solution and 10 µL of the enzyme sample.

-

Initiate the reaction by adding 200 µL of the Diheptanoyl Thio-PC substrate solution to each well.

-

Immediately begin reading the absorbance at 405-414 nm kinetically for at least 5 minutes, taking readings every minute.

3. Calculation of sPLA2 Activity:

The activity is calculated from the rate of change in absorbance over time, using the molar extinction coefficient of TNB.

Signaling Pathways Initiated by this compound Hydrolysis

The hydrolysis of this compound by PLA2 mimics a crucial biological event: the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is a precursor to a wide array of potent lipid mediators, collectively known as eicosanoids, including prostaglandins (B1171923) and leukotrienes. These molecules are key players in inflammatory responses.

Furthermore, the release of arachidonic acid can trigger other signaling cascades, including the mitochondrial pathway of apoptosis. An increase in intracellular calcium can activate cPLA2, leading to the release of arachidonic acid. This, in turn, can induce the opening of the mitochondrial permeability transition pore (PTP), leading to the release of cytochrome c and the subsequent activation of caspases 9 and 3, culminating in programmed cell death.

Conclusion

The thioester bond in this compound plays a critical role in its utility as a substrate for phospholipase A2. Its increased lability leads to significantly higher rates of hydrolysis compared to its oxygen ester analog, making it an invaluable tool for sensitive and accurate measurement of PLA2 activity. The straightforward and robust colorimetric assay based on the detection of the liberated thiol has become a standard method in lipid research. Understanding the kinetics and downstream signaling consequences of this compound hydrolysis provides a deeper insight into the fundamental roles of PLA2 in cellular signaling and disease, and offers a reliable platform for the screening and characterization of PLA2 inhibitors for therapeutic development.

References

An In-depth Technical Guide to CAS Number 146797-82-2: A Chromogenic Substrate for Phospholipase A2 Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and applications of the chemical compound with CAS number 146797-82-2, commonly known as Arachidonoyl Thio-PC. This molecule is a critical tool in biochemical and pharmacological research, primarily serving as a chromogenic substrate for the sensitive and continuous monitoring of Phospholipase A2 (PLA2) activity. This document details its chemical and physical characteristics, its mechanism of action as a PLA2 substrate, a detailed experimental protocol for its use in a colorimetric assay, and its role in the broader context of the arachidonic acid signaling cascade. The information is presented to support researchers and professionals in the fields of enzymology, drug discovery, and cellular signaling.

Chemical and Physical Properties

This compound is a synthetic phospholipid analog specifically designed for the measurement of PLA2 activity. Its structure incorporates a thioester bond at the sn-2 position, which is susceptible to cleavage by PLA2 enzymes. This cleavage is the basis for the chromogenic assay.

Table 1: Chemical and Physical Properties of CAS 146797-82-2

| Property | Value |

| CAS Number | 146797-82-2 |

| IUPAC Name | [(2R)-3-(hexadecyloxy)-2-[[(5Z,8Z,11Z,14Z)-eicosatetraenoyl]sulfanyl]propyl] 2-(trimethylazaniumyl)ethyl phosphate[1] |

| Synonyms | This compound, 2-deoxy-2-thio Arachidonoyl PC, 1-O-hexadecyl-2-arachidonoylthio-2-deoxy-sn-glycero-3-phosphorylcholine[1][2] |

| Molecular Formula | C₄₄H₈₂NO₆PS[2][3] |

| Molecular Weight | 784.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥98% |

| Storage | Store at -20°C as a solution for up to 2 years of stability |

| Solubility | Soluble in DMSO and dimethyl formamide (B127407) at approximately 25 mg/mL, and in water at approximately 0.5 mg/mL |

Mechanism of Action and Use in PLA2 Assays

This compound is a substrate for a variety of phospholipase A2 (PLA2) enzymes, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). The core of its utility lies in a colorimetric assay that allows for the quantification of PLA2 activity.

The enzymatic reaction proceeds as follows:

-

PLA2 Cleavage: The PLA2 enzyme hydrolyzes the thioester bond at the sn-2 position of the this compound molecule.

-

Thiol Release: This cleavage releases a free thiol group (-SH).

-

Chromogenic Reaction: The free thiol reacts with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Signal Generation: The reaction between the thiol and DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength (typically 405-420 nm).

The rate of color development is directly proportional to the PLA2 activity in the sample. This assay can be adapted to measure the activity of specific PLA2 isozymes by using selective inhibitors or by depleting other PLA2 types from the sample.

Experimental Protocol: Colorimetric PLA2 Assay

This section provides a detailed methodology for a standard colorimetric PLA2 assay using this compound and DTNB in a 96-well plate format.

Materials and Reagents

-

This compound (CAS 146797-82-2)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0, containing CaCl₂)

-

Enzyme source (e.g., purified PLA2, cell lysate, tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

Reagent Preparation

-

Assay Buffer: Prepare the desired assay buffer. A common buffer is 50 mM HEPES, pH 7.4, containing 1 mM CaCl₂.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like ethanol (B145695) or DMSO.

-

Working Substrate Solution: Immediately before the assay, dilute the this compound stock solution to the desired final concentration in the assay buffer.

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

-

Enzyme Sample: Prepare the enzyme sample (e.g., dilute purified enzyme, prepare cell lysates or tissue homogenates) in the assay buffer. Keep on ice.

Assay Procedure

-

Plate Setup: Add the following to each well of a 96-well plate:

-

Assay Buffer

-

DTNB solution

-

Enzyme sample or control (buffer for blank)

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the components to equilibrate.

-

Initiate Reaction: Add the working substrate solution (this compound) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-420 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance over time (ΔAbs/min). This is typically the slope of the linear portion of the absorbance versus time curve.

-

Correct for Blank: Subtract the rate of the blank (no enzyme) from the rates of the samples.

-

Calculate PLA2 Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation. The molar extinction coefficient of TNB is required for this calculation.

Table 2: Quantitative Parameters for PLA2 Assay

| Parameter | Typical Value/Range |

| Final this compound Concentration | 0.1 - 1 mM |

| Final DTNB Concentration | 0.1 - 0.5 mM |

| Final Enzyme Concentration | Varies depending on enzyme activity |

| Assay Temperature | 25°C or 37°C |

| Absorbance Wavelength | 405 - 420 nm |

| Molar Extinction Coefficient of TNB | ~14,150 M⁻¹cm⁻¹ at 412 nm |

Signaling Pathway and Experimental Workflow

Phospholipase A2 and the Arachidonic Acid Cascade

Phospholipase A2 enzymes play a crucial role in cellular signaling by catalyzing the release of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683). This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive lipids known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes). These eicosanoids are key mediators of inflammation, immunity, and other physiological processes. The activity of PLA2 is therefore a critical regulatory point in these pathways.

Experimental Workflow for PLA2 Activity Measurement

The following diagram illustrates the typical workflow for measuring PLA2 activity using this compound.

Synthesis

Detailed, publicly available protocols for the specific synthesis of CAS 146797-82-2 are limited. The synthesis of complex phospholipids such as this typically involves multiple steps of protection, coupling, and deprotection reactions. The general approach would likely involve the synthesis of the glycerol (B35011) backbone with the C1-ether linkage, followed by the introduction of the thioarachidonoyl group at the sn-2 position and the phosphocholine (B91661) headgroup at the sn-3 position. For researchers interested in its synthesis, consulting literature on the synthesis of similar thio-phospholipids is recommended.

Conclusion

CAS number 146797-82-2, or this compound, is an invaluable tool for researchers studying the activity of phospholipase A2 enzymes. Its well-defined chemical properties and its application in a robust and sensitive colorimetric assay make it a staple in academic and industrial laboratories focused on inflammation, cell signaling, and drug discovery. This guide provides the essential technical information for its effective use, from understanding its mechanism of action to implementing a detailed experimental protocol. The ability to quantify PLA2 activity with this substrate facilitates the screening of potential inhibitors and the characterization of enzyme kinetics, ultimately contributing to a deeper understanding of the physiological and pathological roles of these critical enzymes.

References

Methodological & Application

Application Notes and Protocols for Arachidonoyl Thio-PC PLA2 Assay in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in various cellular signaling pathways, catalyzing the hydrolysis of the sn-2 fatty acid from membrane phospholipids. This process releases arachidonic acid, a precursor for the biosynthesis of eicosanoids, which are potent lipid mediators involved in inflammation and other physiological and pathological processes[1][2][3][4]. Among the different PLA2 isoforms, the calcium-dependent cytosolic PLA2 (cPLA2) exhibits a high specificity for arachidonic acid[1]. Consequently, the measurement of cPLA2 activity is crucial for understanding its role in cellular function and for the development of therapeutic agents targeting this enzyme.

These application notes provide a detailed protocol for the determination of cPLA2 activity in cell lysates using the chromogenic substrate Arachidonoyl Thio-PC.

Assay Principle

The this compound PLA2 assay is a colorimetric method for the sensitive and continuous measurement of PLA2 activity. The assay utilizes a synthetic substrate, 1-O-hexadecyl-2-arachidonoyl-thio-sn-glycero-3-phosphocholine (this compound), which contains a thioester bond at the sn-2 position. PLA2 enzymes, including cPLA2, hydrolyze this thioester bond, releasing a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 405-420 nm. The rate of TNB formation is directly proportional to the PLA2 activity in the sample.

Signaling Pathway and Experimental Workflow

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) | Storage |

| cPLA2 Assay Kit | Cayman Chemical | 765021 | -20°C |

| Cytosolic Phospholipase A2 Assay Kit | Abcam | ab133090 | -20°C |

| This compound | Cayman Chemical | 62240 | -20°C |

| DTNB (Ellman's Reagent) | Sigma-Aldrich | D8130 | Room Temperature |

| cPLA2 Assay Buffer | Cayman Chemical | 765030 | 4°C |

| Protease Inhibitor Cocktail | Roche | 11836170001 | 4°C |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | Room Temperature |

| 96-well microplate, clear | Corning | 3596 | Room Temperature |

| Cell Lysis Buffer (see protocol) | - | - | 4°C |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |

Experimental Protocols

Preparation of Cell Lysates

a) For Adherent Cells:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer (e.g., 1 mL per 100 mm dish).

-

Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic fraction) to a new pre-chilled tube. This is the cell lysate.

-

Determine the protein concentration of the lysate using a suitable method, such as the BCA protein assay.

-

Store the lysate at -80°C for long-term use or keep on ice for immediate use.

b) For Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer.

-

Proceed with steps 5-9 from the adherent cell protocol.

Cell Lysis Buffer Recipe (10 mL):

| Component | Final Concentration | Amount |

| HEPES, pH 7.4 | 50 mM | 500 µL of 1 M stock |

| NaCl | 150 mM | 300 µL of 5 M stock |

| EDTA | 1 mM | 20 µL of 0.5 M stock |

| Protease Inhibitor Cocktail | 1X | 100 µL of 100X stock |

| Nuclease-free water | - | to 10 mL |

This compound PLA2 Assay Protocol

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The this compound substrate is typically dissolved in an organic solvent and then diluted in the assay buffer. DTNB is usually prepared fresh.

-

Assay Plate Setup:

-

Add 10 µL of diluted cell lysate to the wells of a 96-well microplate. It is recommended to test a range of lysate concentrations to ensure the readings are within the linear range of the assay.

-

Include a positive control (e.g., purified cPLA2 or bee venom PLA2) and a negative control (lysis buffer without enzyme).

-

-

Initiate the Reaction: Add 200 µL of the reaction mixture (containing this compound and DTNB in assay buffer) to each well to start the reaction.

-

Incubation and Measurement:

-

Immediately start monitoring the change in absorbance at 405-420 nm at room temperature using a microplate reader.

-

Take readings every 1-2 minutes for a total of 10-30 minutes. The reaction rate should be linear during this period.

-

Data Presentation

Table 1: Typical Reagent Concentrations and Assay Parameters

| Parameter | Value | Reference |

| This compound Concentration | 1.5 mM | |

| DTNB Concentration | 0.2-0.5 mM | |

| Cell Lysate Protein Concentration | 10-100 µ g/well | General Recommendation |

| Wavelength for Absorbance Reading | 405-420 nm | |

| Assay Temperature | Room Temperature (25°C) | |

| Assay Volume | 225 µL |

Table 2: Example of Expected cPLA2 Activity in Different Cell Lysates

| Cell Type | Treatment | Specific Activity (nmol/min/mg protein) | Reference |

| Human Neutrophils | Sepsis | ~1.5 | |

| Human Neutrophils | Healthy Control | ~0.5 | |

| CHO cells | A23187 stimulation | ~0.8 | |

| Prostate Cancer Cells (PC3) | Basal | Higher than LNCaP | |

| Gastric Epithelial Cells | H. pylori infection | Increased |

Data Analysis

-

Calculate the rate of the reaction (V) in mOD/min from the linear portion of the absorbance versus time curve.

-

Use the Beer-Lambert law to calculate the PLA2 activity:

Activity (nmol/min/mL) = (V / ε * l) * 10^6

Where:

-

V = rate of reaction (mOD/min)

-

ε = molar extinction coefficient of TNB (10,660 M⁻¹cm⁻¹)

-

l = path length of the sample in the well (cm)

-

10^6 = conversion factor from mol to nmol and L to mL

-

-

Calculate the specific activity by dividing the activity by the protein concentration of the cell lysate (in mg/mL).

Specific Activity (nmol/min/mg) = Activity (nmol/min/mL) / Protein Concentration (mg/mL)

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance | Substrate not completely dissolved | Ensure complete dissolution of this compound in the assay buffer. |

| Presence of thiols in the sample | Dialyze the sample to remove small molecule thiols. | |

| Low or no enzyme activity | Inactive enzyme | Ensure proper storage of cell lysates and reagents. Avoid repeated freeze-thaw cycles. |

| Insufficient enzyme concentration | Increase the amount of cell lysate used in the assay. | |

| Non-linear reaction rate | Substrate depletion | Dilute the cell lysate to reduce the reaction rate. |

| Enzyme instability | Ensure the assay is performed under optimal conditions (pH, temperature). |

Conclusion

The this compound PLA2 assay is a robust and reliable method for determining cPLA2 activity in cell lysates. This protocol provides a detailed framework for researchers to successfully perform this assay and obtain meaningful data on cPLA2-mediated signaling in various cellular contexts. Careful attention to sample preparation and assay optimization is key to achieving accurate and reproducible results.

References

- 1. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. content.abcam.com [content.abcam.com]

Measuring Phospholipase A2 Activity: A Detailed Guide Using Arachidonoyl Thio-PC and DTNB

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the measurement of Phospholipase A2 (PLA2) activity utilizing a colorimetric assay with Arachidonoyl Thio-PC as a substrate and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as a chromogenic reagent. Detailed protocols for sample preparation, reagent formulation, and a step-by-step experimental procedure are outlined. Furthermore, this guide includes instructions for data analysis, troubleshooting tips, and visual representations of the underlying biochemical pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

Phospholipase A2 (PLA2) enzymes are a diverse family of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This enzymatic activity is a critical rate-limiting step in the production of various downstream inflammatory mediators, including eicosanoids, making PLA2 a significant target in drug discovery for a range of inflammatory diseases.[1][2]

This application note details a robust and sensitive method for quantifying PLA2 activity. The assay is based on the enzymatic cleavage of the synthetic substrate 1-O-hexadecyl-2-arachidonoyl-thio-sn-glycero-3-phosphocholine (this compound). PLA2-mediated hydrolysis of the thioester bond at the sn-2 position releases a free thiol.[3] This thiol subsequently reacts with DTNB (Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 405-414 nm. The rate of TNB formation is directly proportional to the PLA2 activity in the sample.

Assay Principle and Specificity

The assay relies on a two-step reaction. First, PLA2 hydrolyzes the thioester bond of this compound. In the second step, the liberated free thiol reacts with DTNB.

This compound is a substrate for several PLA2 isoforms, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). Notably, the presence of arachidonic acid at the sn-2 position makes it a preferential substrate for cPLA2, which exhibits specificity for this fatty acid. To measure the activity of a specific PLA2 isoform, it may be necessary to use isoform-specific inhibitors or to purify the enzyme of interest.

Signaling Pathway

References

Application Notes and Protocols for Screening PLA2 Inhibitors Using Arachidonoyl Thio-PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are a diverse family of lipolytic enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid.[2] Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), making PLA2 a significant therapeutic target for a variety of inflammatory diseases.

There are several families of PLA2, with the most studied being the secreted PLA2s (sPLA2s), cytosolic Ca2+-dependent PLA2s (cPLA2s), and Ca2+-independent PLA2s (iPLA2s).[3] Given their central role in the inflammatory cascade, the discovery and development of potent and specific PLA2 inhibitors are of great interest in the pharmaceutical industry. This document provides a detailed application note and protocol for a robust and widely used method to screen for PLA2 inhibitors using Arachidonoyl Thio-PC as a substrate.

Principle of the Assay

The this compound based assay is a continuous colorimetric method for measuring the activity of various PLA2 enzymes.[4][5] The substrate, 1-O-hexadecyl-2-arachidonoyl-thio-sn-glycero-3-phosphocholine (this compound), is a synthetic analog of phosphatidylcholine where the ester bond at the sn-2 position is replaced with a thioester bond.

PLA2 enzymes hydrolyze this thioester bond, releasing a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which is included in the reaction mixture. The reaction between the thiol and DTNB produces 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be continuously monitored by measuring the increase in absorbance at or near 414 nm. The rate of TNB formation is directly proportional to the PLA2 activity. Potential inhibitors of PLA2 will decrease the rate of this reaction.

Data Presentation: Inhibition of Various PLA2 Isoforms

The following table summarizes the inhibitory activity of several known PLA2 inhibitors against different PLA2 isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | PLA2 Isoform | IC50 Value | Assay System/Notes |

| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | cPLA2 | ~2 µM | Calcium ionophore-challenged platelets (arachidonic acid release assay) |

| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | cPLA2 | ~8 µM | Calcium ionophore-challenged U937 cells (arachidonic acid release assay) |

| Bromoenol Lactone (BEL) | iPLA2β | ~7 µM | Biochemical assay |

| Genistein | sPLA2-IIA | 11.75 µM | Biochemical assay |

| Sinapic Acid | sPLA2-IIA | 4.16 µM | Biochemical assay |

| Epigallocatechin gallate | Snake Venom PLA2 | 380 µM | Egg yolk substrate assay |

| Caffeic acid | Snake Venom PLA2 | 1400 µM | Egg yolk substrate assay |

| Gallic acid | Snake Venom PLA2 | 1840 µM | Egg yolk substrate assay |

| Ferulic acid | Snake Venom PLA2 | 3930 µM | Egg yolk substrate assay |

Signaling Pathway and Experimental Workflow Diagrams

PLA2 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. biorxiv.org [biorxiv.org]

Quantifying cPLA2 versus sPLA2 Activity with Arachidonoyl Thio-PC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in a myriad of cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. Among the various PLA2 isoforms, the cytosolic (cPLA2) and secreted (sPLA2) forms are of significant interest due to their distinct roles in health and disease. Distinguishing between their activities is paramount for understanding their specific contributions to cellular physiology and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for quantifying and differentiating the enzymatic activity of cPLA2 and sPLA2 using the chromogenic substrate 1-O-hexadecyl-2-arachidonoyl-thio-2-deoxy-sn-glycero-3-phosphocholine (Arachidonoyl Thio-PC). The assay relies on the cleavage of the thioester bond at the sn-2 position by PLA2, which liberates a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of this compound by PLA2. The subsequent colorimetric detection of the released thiol provides a direct measure of enzyme activity.

Signaling Pathways

Understanding the distinct activation pathways of cPLA2 and sPLA2 is crucial for interpreting experimental results.

cPLA2 Signaling Pathway: Cytosolic PLA2α is regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs).[1] Upon cell stimulation, increased intracellular Ca2+ promotes the translocation of cPLA2 from the cytosol to the membrane, where it can access its phospholipid substrates.[1] Concurrently, signaling cascades activate MAPKs such as ERK, p38, and JNK, which then phosphorylate cPLA2, enhancing its catalytic activity.[1]

sPLA2 Signaling Pathway: Secreted PLA2s are expressed and secreted from the cell in response to pro-inflammatory stimuli such as cytokines (e.g., IL-1β, TNF-α) and growth factors.[2] Their expression is often regulated by transcription factors like NF-κB.[3] Once secreted, sPLA2s can act on the outer leaflet of the plasma membrane of target cells or on lipoproteins to generate lipid mediators. Some sPLA2s can also bind to specific receptors, further propagating inflammatory signals.

Quantitative Data Summary

The following tables summarize key quantitative parameters for cPLA2 and sPLA2. Note that kinetic data with this compound is not widely available in a directly comparable format in the literature. The provided data for a similar substrate serves as an example. Researchers should determine these parameters under their specific assay conditions.

Table 1: Kinetic Parameters of PLA2 Isoforms

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| Macrophage PLA2 | 1-stearoyl-2-arachidonoyl-PC | ~1-2 | ~0.2-0.6 | |

| Human Type V sPLA2 | Diheptanoyl Thio-PC | 780 | Not Reported |

Table 2: Inhibitor Specificity

| Inhibitor | Target PLA2 | IC50 | Notes |

| Methyl Arachidonyl Fluorophosphonate (MAFP) | cPLA2 / iPLA2 | ~0.5 µM for iPLA2 | Irreversible inhibitor of both cPLA2 and iPLA2. |

| LY311727 | sPLA2 (Group IIA) | <1 µM | Potent and selective inhibitor of secretory PLA2s. |

Experimental Protocols

Materials and Reagents:

-

This compound (substrate)

-

DTNB (Ellman's Reagent)

-

cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl₂, 8 mM Triton X-100, 60% glycerol, 2 mg/mL BSA)

-

sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100)

-

Selective sPLA2 inhibitor (e.g., LY311727)

-

Selective cPLA2/iPLA2 inhibitor (e.g., Methyl Arachidonyl Fluorophosphonate - MAFP)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

-

Purified cPLA2 and sPLA2 enzymes (for positive controls and standard curves)

-

Cell lysis buffer (for cPLA2 assay)

-

Conditioned cell culture medium (for sPLA2 assay)

Protocol 1: Preparation of Cell Lysate for cPLA2 Activity Assay

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and protease inhibitors).

-

Homogenize the cell suspension by sonication or using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

-

The lysate can be used immediately or stored at -80°C.

Protocol 2: Preparation of Conditioned Medium for sPLA2 Activity Assay

-

Culture cells in appropriate growth medium.

-

When cells are at the desired confluency, replace the growth medium with serum-free medium.

-

Stimulate the cells with an appropriate agonist (e.g., cytokines) to induce sPLA2 secretion.

-

Collect the conditioned medium at various time points.

-

Centrifuge the medium at 1,000 x g for 10 minutes to remove any detached cells.

-

The supernatant containing the secreted sPLA2 can be assayed directly or concentrated if the activity is low.

Protocol 3: PLA2 Activity Assay using this compound

This protocol is a general guideline and should be optimized for specific experimental conditions.

-

Reagent Preparation:

-

Prepare a 1.5 mM working solution of this compound in the appropriate assay buffer (cPLA2 or sPLA2 buffer). This may require initial solubilization in an organic solvent like ethanol, followed by evaporation and reconstitution in the aqueous buffer.

-

Prepare a working solution of DTNB in the appropriate buffer. A final concentration of 0.1-0.5 mM in the assay well is typical.

-

-

Assay Setup (96-well plate):

-

Blank (No Enzyme): Add assay buffer to the well.

-

Positive Control: Add a known amount of purified cPLA2 or sPLA2.

-

Sample: Add your cell lysate or conditioned medium.

-

Inhibitor Controls: Pre-incubate the sample with the specific inhibitor (e.g., LY311727 for sPLA2, or MAFP for cPLA2/iPLA2) for a predetermined time before adding the substrate.

-

-

Reaction Initiation and Measurement:

-

To each well, add the this compound substrate solution to initiate the reaction.

-

Immediately add the DTNB solution.

-

The total reaction volume is typically 200-250 µL.

-

Measure the absorbance at 405-420 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank from all other readings.

-

To quantify the activity, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TNB (typically ~14,150 M⁻¹cm⁻¹ at 412 nm, but should be confirmed for your specific plate reader and pathlength), c is the concentration, and l is the pathlength.

-

One unit of PLA2 activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Differentiating cPLA2 and sPLA2 Activity:

To specifically measure cPLA2 activity in a sample that may contain both cPLA2 and sPLA2 (e.g., cell lysate from stimulated cells), perform the assay in the presence and absence of a potent sPLA2 inhibitor like LY311727. The difference in activity will represent the sPLA2 contribution.

-

Total PLA2 Activity = Activity measured with no inhibitors.

-

cPLA2 Activity = Activity measured in the presence of an sPLA2 inhibitor (e.g., LY311727).

-

sPLA2 Activity = Total PLA2 Activity - cPLA2 Activity.

It is important to note that this compound can also be a substrate for calcium-independent PLA2 (iPLA2). If iPLA2 activity is a concern, a specific iPLA2 inhibitor should also be included in the appropriate control wells.

Logical Workflow for Differentiating PLA2 Activity

Conclusion

The use of this compound in a colorimetric assay provides a robust and convenient method for measuring PLA2 activity. By employing selective inhibitors and appropriate sample preparation techniques, researchers can effectively differentiate and quantify the specific contributions of cPLA2 and sPLA2. This approach is invaluable for elucidating the distinct roles of these important enzymes in cellular signaling and for the screening and characterization of novel therapeutic inhibitors.

References

Application Note: Preparation and Use of Arachidonoyl Thio-PC for Secreted Phospholipase A2 (sPLA2) Activity Assays

Introduction

Secreted phospholipases A2 (sPLA2) are a family of enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1][2] This enzymatic activity is a key step in the production of arachidonic acid (AA), a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4] Consequently, sPLA2 enzymes are significant targets in drug development for inflammatory diseases. Arachidonoyl Thio-PC is a synthetic substrate designed for the continuous spectrophotometric measurement of PLA2 activity.[5] It contains a thioester bond at the sn-2 position, and upon cleavage by PLA2, a free thiol is released. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.

Principle of the Assay

The sPLA2 assay using this compound is based on a two-step reaction. First, sPLA2 catalyzes the hydrolysis of the thioester bond at the sn-2 position of this compound, releasing a free thiol. In the second step, the released thiol reacts with DTNB, leading to the formation of TNB, a colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the sPLA2 activity.

Materials and Reagents

| Material/Reagent | Specifications | Storage |

| This compound | ≥98% Purity, Supplied in Ethanol (B145695) | -20°C |

| DTNB (Ellman's Reagent) | Reagent Grade | 4°C, protected from moisture |

| sPLA2 Assay Buffer (10X Concentrate) | 250 mM Tris-HCl, pH 7.5, 100 mM CaCl₂, 1 M KCl, 0.3% Triton X-100 | 4°C |

| Purified Water | HPLC-grade or equivalent | Room Temperature |

| Nitrogen Gas | High Purity | N/A |

| Spectrophotometer | Capable of reading absorbance at 405-420 nm | N/A |

| 96-well Plate | Clear, flat-bottom | N/A |

Experimental Protocols

Preparation of Reagents

a) 1X sPLA2 Assay Buffer: Prepare the 1X working buffer by diluting the 10X sPLA2 Assay Buffer concentrate with purified water. For example, to prepare 30 ml of 1X buffer, mix 3 ml of the 10X concentrate with 27 ml of purified water. This final buffer should be used for all subsequent dilutions and reconstitutions.

b) DTNB Solution (10 mM): Reconstitute a vial of DTNB with purified water to yield a 10 mM stock solution in 0.4 M Tris-HCl, pH 8.0. This solution should be kept on ice, protected from light, and used within eight hours of preparation.

Preparation of this compound Stock Solution

This compound is typically supplied as a solution in ethanol.

-

Under a gentle stream of nitrogen gas, evaporate the ethanol solvent from the desired amount of this compound.

-

Immediately redissolve the dried substrate in a suitable solvent like DMSO to a stock concentration of approximately 25 mg/ml.

Preparation of this compound Working Solution (Substrate Solution)

-

Further dilute the this compound stock solution with the 1X sPLA2 Assay Buffer to achieve the desired final working concentration. A typical final concentration in the assay is 1.44 mM.

-

Vortex the solution thoroughly until it becomes clear to ensure the substrate is completely dissolved, as undissolved substrate can lead to high background absorbance.

Note: The stability of the reconstituted substrate in the assay buffer is at least two weeks when stored at -20°C.

sPLA2 Activity Assay Protocol (96-well plate format)

-

Plate Setup: Add the following reagents to the wells of a 96-well plate:

-

Sample Wells: 10 µl of the sPLA2 sample (e.g., purified enzyme, cell lysate, or tissue homogenate) and 10 µl of 1X sPLA2 Assay Buffer.

-

Blank/Control Wells: 20 µl of 1X sPLA2 Assay Buffer.

-

-

Initiate Reaction: Add 200 µl of the this compound working solution to all wells.

-

Add DTNB: Add 10 µl of the 10 mM DTNB solution to all wells to start the colorimetric reaction.

-